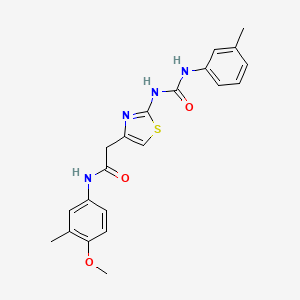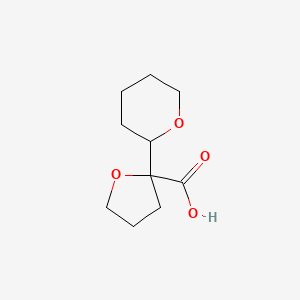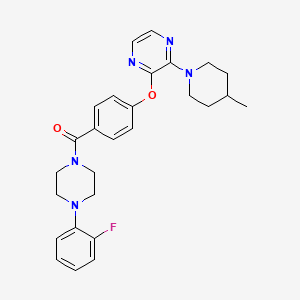
N-(4-methoxy-3-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-3-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTU-106, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of thiazole-based urea derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Pharmacological Potential
- Anticancer and Antiviral Activities : Certain thiazole and thiadiazole derivatives, including those with acetamide groups, have been synthesized and tested for their anticancer and antiviral activities. Notably, some of these compounds demonstrated selective inhibition of leukemia cell lines and significant activity against specific virus strains, indicating their potential as therapeutic agents (Havrylyuk et al., 2013).
Antimicrobial Activity
- Antibacterial and Urease Inhibition : N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown moderate to significant antibacterial activities and notably potent urease inhibition, surpassing the standard used in studies. These findings highlight the role of such compounds in developing new antimicrobial agents, with structure-activity relationships suggesting the importance of H-bonding for enzyme inhibition (Gull et al., 2016).
Chemical Synthesis and Catalysis
- Green Synthesis Applications : The catalytic hydrogenation processes, particularly for synthesizing intermediates relevant to azo disperse dyes, demonstrate the environmental and industrial importance of such compounds. Novel catalysts developed for these processes offer high activity, selectivity, and stability, contributing to greener chemical synthesis approaches (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(4-methoxy-3-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-4-6-15(9-13)23-20(27)25-21-24-17(12-29-21)11-19(26)22-16-7-8-18(28-3)14(2)10-16/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLPIAKCQYQOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)

![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)



![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)
![5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2845877.png)
![1-[4-Methyl-3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2845878.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2845879.png)